

Application Notes and Protocols for P-glycoprotein Inhibition Assay Using Neochamaejasmin B

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Compound of Interest

Compound Name: *Neochamaejasmin B*

Cat. No.: *B113483*

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Introduction

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a critical membrane protein that functions as an ATP-dependent efflux pump.[1][2] It plays a significant role in limiting the cellular uptake and distribution of a wide array of xenobiotics and therapeutic agents.[1][3] In oncology, the overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR), leading to the failure of chemotherapy by actively extruding anticancer drugs.[2][4] Consequently, the inhibition of P-gp is a key strategy to overcome MDR and enhance the efficacy of chemotherapeutic agents.[1] **Neochamaejasmin B** (NCB), a biflavonoid isolated from the roots of *Stellera chamaejasme* L., has been identified as an inhibitor of P-gp.[5][6] This document provides detailed application notes and protocols for assessing the P-gp inhibitory activity of NCB.

Principle of P-glycoprotein Inhibition Assays

P-gp inhibition assays are designed to evaluate the ability of a test compound to block the efflux activity of the P-gp transporter. This is typically achieved by measuring the intracellular accumulation or transmembrane transport of a known P-gp substrate in the presence and absence of the inhibitor. An effective P-gp inhibitor will increase the intracellular concentration or enhance the net apical-to-basolateral transport of the P-gp substrate. Common substrates

used in these assays include fluorescent dyes like Rhodamine 123 and Calcein-AM, or clinically relevant drugs such as Digoxin.[5]

Quantitative Data Summary

The following table summarizes the quantitative data on the P-glycoprotein inhibitory and cytotoxic effects of **Neochamaejasmin B**.

Parameter	Cell Line	Value	Reference
P-gp Inhibition			
Inhibition Constant (K _i)	MDCK-hMDR1	45.25 µM	[6]
Uncompetitive Inhibition Constant (K _i ')	MDCK-hMDR1	39.45 µM	[6]
Rhodamine 123 Efflux Ratio (50 µM NCB)	MDCK-hMDR1	Decrease from 6.59 to 2.41	[6]
Rhodamine 123 Intracellular Accumulation (80 µM NCB)	MDCK-hMDR1	5.7-fold higher than Verapamil (100 µM)	[6]
Cytotoxicity			
IC ₅₀ (40h incubation)	MDCK	20.60 µM	[6]
IC ₅₀ (40h incubation)	MDCK-hMDR1	210.9 µM	[6]

Experimental Protocols

Cell Culture and Maintenance

Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-hMDR1) are a suitable model for in vitro P-gp inhibition studies.

- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., 200 µg/mL G418) to maintain MDR1 expression.
- Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.
- Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Cytotoxicity Assay

Prior to the inhibition assay, it is essential to determine the non-toxic concentration range of **Neochamaejasmin B**.

- Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
- Procedure:
 - Seed MDCK and MDCK-hMDR1 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
 - Treat the cells with a serial dilution of **Neochamaejasmin B** (e.g., 0-200 µM) for the desired incubation period (e.g., 40 hours).
 - Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
 - Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Rhodamine 123 Accumulation Assay

This assay measures the intracellular accumulation of the P-gp substrate Rhodamine 123.

- Materials:

- MDCK-hMDR1 cells seeded in 24-well plates.
- Hanks' Balanced Salt Solution (HBSS).
- Rhodamine 123 (R-123).
- **Neochamaejasmin B** (NCB).
- Verapamil (positive control inhibitor).
- Triton X-100 lysis buffer (0.1% v/v in PBS).
- Procedure:
 - Wash the confluent cell monolayers three times with pre-warmed HBSS (37°C).
 - Pre-incubate the cells for 20 minutes with HBSS, Verapamil (e.g., 100 μ M), or different concentrations of NCB.
 - Add R-123 to a final concentration of 5 μ M to each well and incubate for 60 minutes at 37°C.
 - Terminate the experiment by washing the cells three times with ice-cold PBS.
 - Lyse the cells with 0.1% Triton X-100 in PBS for 15 minutes at 37°C.
 - Measure the fluorescence of the cell lysates (Excitation: 485 nm, Emission: 530 nm).
 - Normalize the fluorescence intensity to the protein concentration of each sample.

Bidirectional Transport Assay

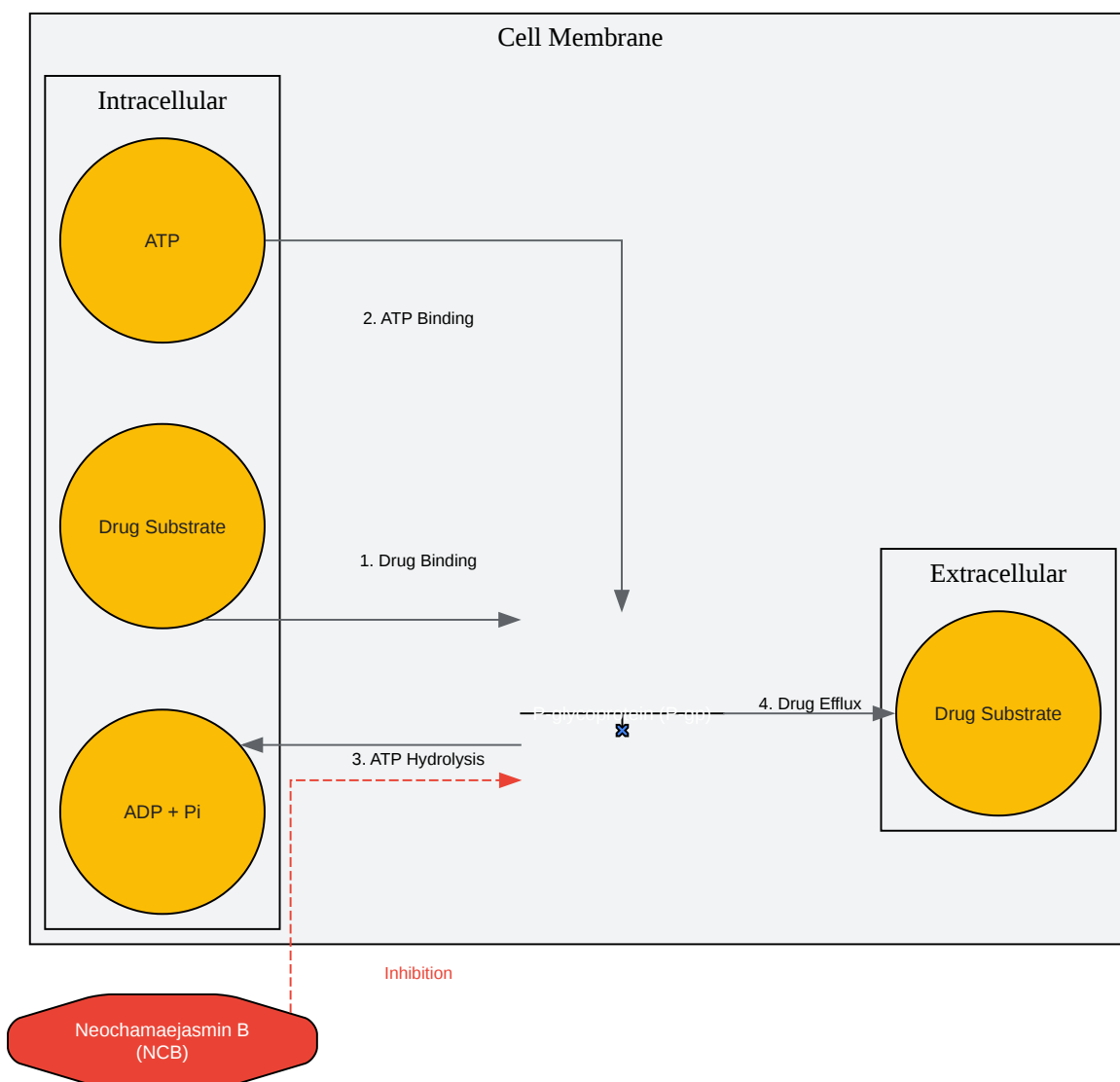
This assay evaluates the effect of NCB on the directional transport of a P-gp substrate across a polarized cell monolayer.

- Materials:
 - MDCK-hMDR1 cells grown on permeable supports (e.g., Transwell inserts).

- HBSS.
- Rhodamine 123.
- **Neochamaejasmin B.**
- Verapamil.
- Procedure:
 - Culture MDCK-hMDR1 cells on permeable supports until a confluent monolayer is formed, confirmed by measuring the transepithelial electrical resistance (TEER).
 - Wash the monolayers with pre-warmed HBSS.
 - Apical to Basolateral (A-B) Transport: Add R-123 (e.g., 5 μ M) with or without NCB to the apical chamber. Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
 - Basolateral to Apical (B-A) Transport: Add R-123 with or without NCB to the basolateral chamber. Collect samples from the apical chamber at the same time points.
 - Analyze the concentration of R-123 in the collected samples using a fluorescence plate reader.
 - Calculate the apparent permeability coefficient (P_{app}) for both directions and determine the efflux ratio ($ER = P_{app}(B-A) / P_{app}(A-B)$).

Visualizations

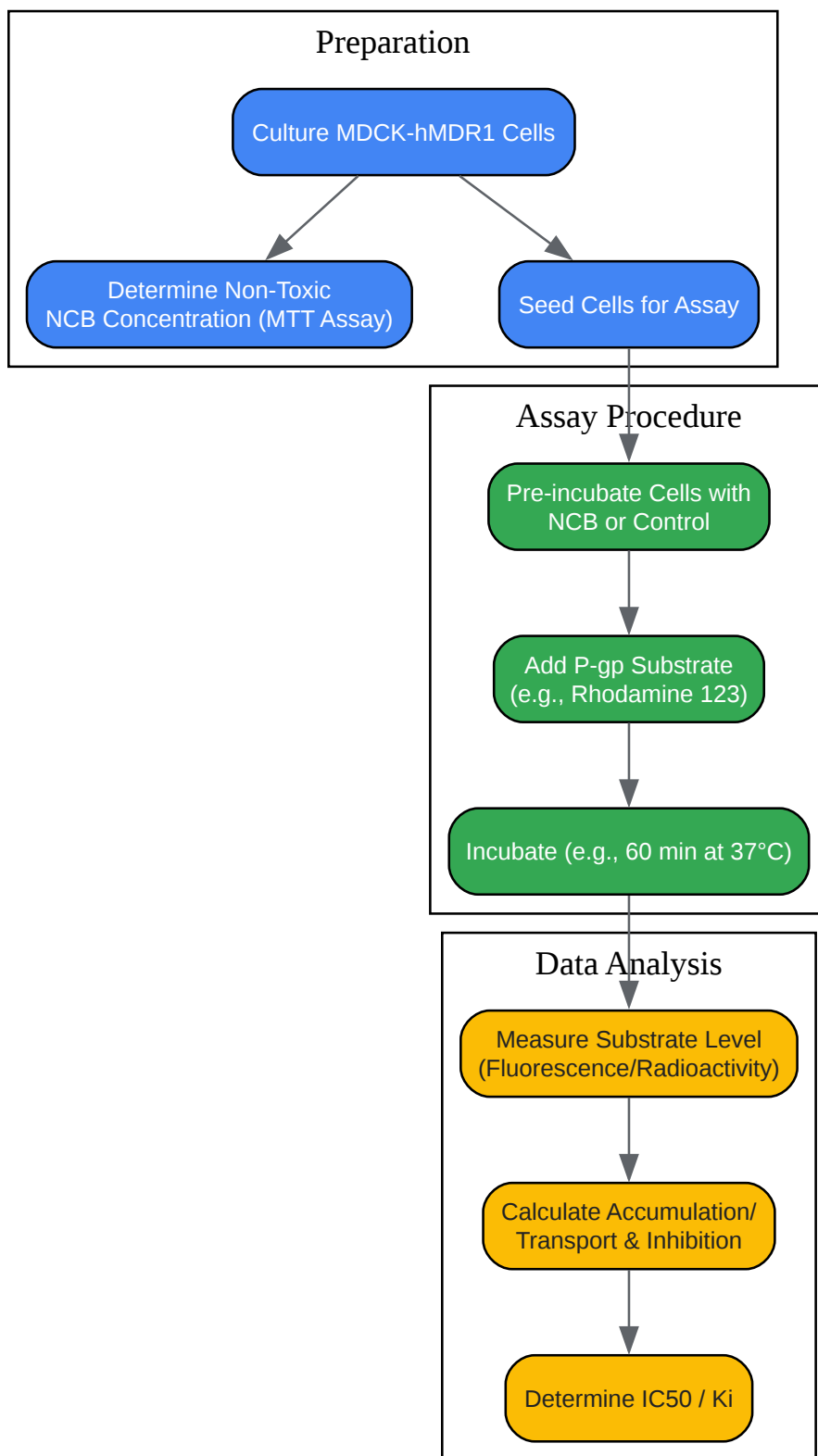
P-glycoprotein Efflux Mechanism and Inhibition



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Caption: Mechanism of P-gp mediated drug efflux and its inhibition by **Neochamaejasmin B**.

Experimental Workflow for P-gp Inhibition Assay



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Caption: Workflow for assessing P-glycoprotein inhibition using a cell-based assay.

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